N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride
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Overview
Description
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an ethyl group, a phenylphenoxy group, and an ethanamine backbone. It is often used in various chemical reactions and has significant potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride typically involves the reaction of 4-phenylphenol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the reaction.
Catalyst: Acid catalysts such as hydrochloric acid to promote the formation of the hydrochloride salt.
Solvent: Organic solvents like ethanol or methanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:
Reactant Feed: Continuous feeding of 4-phenylphenol and ethylamine into the reactor.
Reaction Control: Precise control of temperature and pressure to optimize the reaction conditions.
Product Isolation: Efficient separation and purification techniques such as crystallization to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.
Substitution: The phenylphenoxy group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride involves its interaction with specific molecular targets. It is known to modulate the activity of cytochrome P450 enzymes, particularly CYP3A4 . This modulation affects the metabolism of various drugs, enhancing their efficacy or reducing their toxicity. The compound also interacts with histamine receptors, exhibiting antagonistic properties that contribute to its chemopotentiating effects.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-N-(4-nitrobenzyl)ethanamine hydrochloride
- N-ethyl-N-(2-thienylmethyl)ethanamine hydrochloride
- N-ethyl-2-(3-methylphenoxy)ethanamine hydrochloride
Uniqueness
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride stands out due to its unique phenylphenoxy group, which imparts distinct chemical and biological properties. This structural feature allows for specific
Properties
IUPAC Name |
N-ethyl-2-(4-phenylphenoxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-2-17-12-13-18-16-10-8-15(9-11-16)14-6-4-3-5-7-14;/h3-11,17H,2,12-13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMXXVOIMRRQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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